Sifaprazine

説明

Contextualization within Pharmaceutical Research

Sifaprazine is classified as a substituted arylpiperazine. This structural class is of significant interest in pharmaceutical research due to its members' ability to interact with a variety of neurotransmitter receptors in the central nervous system (CNS). Compounds with the arylpiperazine scaffold have been successfully developed into drugs for a range of neurological and psychiatric conditions.

The primary therapeutic area for which Sifaprazine was investigated was as an antidepressant and anxiolytic agent. The rationale for its development is rooted in the well-established role of serotonin (B10506) and dopamine (B1211576) in the pathophysiology of depression and anxiety disorders. Arylpiperazine derivatives are known to exhibit affinity for various serotonin (5-HT) and dopamine (D2) receptors, acting as agonists, antagonists, or partial agonists. This multi-target engagement is a key feature of many atypical antipsychotics and some modern antidepressants.

The mechanism of action for many arylpiperazine antidepressants involves the modulation of serotonergic and dopaminergic systems. While the specific receptor binding profile of Sifaprazine is not extensively detailed in publicly available literature, compounds of this class typically exhibit activity at 5-HT1A, 5-HT2A, and D2 receptors. The interplay between these receptors is thought to contribute to the therapeutic effects of these drugs.

Table 1: General Receptor Interaction Profile of Arylpiperazine Antidepressants

| Receptor Subtype | Typical Interaction | Potential Therapeutic Effect |

| 5-HT1A | Partial Agonism/Agonism | Anxiolytic, Antidepressant |

| 5-HT2A | Antagonism | Antidepressant, Improved Sleep |

| Dopamine D2 | Partial Agonism/Antagonism | Modulation of mood and affect |

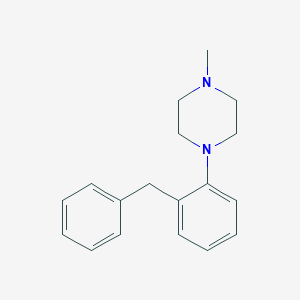

Structure

3D Structure

特性

IUPAC Name |

1-(2-benzylphenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-10-6-5-9-17(18)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWUEKTZZQYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157152 | |

| Record name | Sifaprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131635-06-8 | |

| Record name | Sifaprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131635068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sifaprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIFAPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372MWC170E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Innovations for Sifaprazine

Solid-Phase Synthesis Approaches

Solid-phase synthesis has become a cornerstone in the rapid generation of compound libraries for drug discovery. lookchem.comnih.gov Its application to the synthesis of piperazine (B1678402) derivatives allows for the systematic variation of substituents and efficient purification. nih.gov

The transition from small-scale library generation to medium-scale synthesis (tens to hundreds of milligrams) is crucial for further biological evaluation. For arylpiperazines, this often involves adapting solid-phase protocols to larger reaction vessels and ensuring efficient reagent mixing and washing. Manual or semi-automated systems, such as those employing fritted glass reaction vessels, can be utilized for this purpose. nih.gov Key considerations for medium-scale solid-phase synthesis include the choice of resin with appropriate loading capacity and the optimization of cleavage conditions to maximize yield and purity. While specific medium-scale synthesis of Sifaprazine is not documented, the principles applied to other arylpiperazine libraries would be applicable. nih.gov

The construction of the piperazine ring is a fundamental step in the synthesis of Sifaprazine. Several methods for forming the piperazine ring have been developed. One common approach involves the cyclization of diethanolamine (B148213) or its derivatives. For instance, piperazine can be prepared by reacting ammonia (B1221849) with diethanolamine. google.comgoogle.com A more versatile laboratory-scale method involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an appropriate aniline, which can rapidly form the N-arylpiperazine core. rsc.org This method has been successfully applied to the synthesis of various N-arylpiperazines. rsc.org

Another powerful method for constructing the piperazine ring is the reaction of an N-substituted ethylenediamine (B42938) with an appropriate electrophile. For asymmetrically substituted piperazines like Sifaprazine, a common strategy is to start with a monosubstituted piperazine and introduce the second substituent.

A plausible synthetic route to Sifaprazine would involve a two-step process starting from piperazine. The first step would be the N-arylation with a 2-benzylphenyl halide, likely a bromide or iodide, followed by N-methylation. The N-arylation can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

Table 1: Representative Conditions for N-Arylation of Piperazine

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85 | researchgate.net |

| 2-Chloropyrimidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 92 | nih.gov |

| 4-Bromoanisole | CuI / L-proline | K₂CO₃ | DMSO | 90 | 78 | nih.gov |

The second step, N-methylation of the resulting 1-(2-benzylphenyl)piperazine, can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Alternatively, reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) offers a milder approach. nih.gov

In solid-phase synthesis, cyclative cleavage is an elegant strategy where the cyclization of the molecule simultaneously cleaves it from the solid support, often resulting in a purer product as unreacted linear precursors remain attached to the resin. nih.govsoton.ac.uk For a molecule like Sifaprazine, a hypothetical solid-phase synthesis could involve anchoring a precursor to the resin and then inducing cyclization to form the piperazine ring, which would release the final product. While specific examples for Sifaprazine are not available, this strategy is widely used for other heterocyclic compounds. nih.gov

A significant challenge in the synthesis of N,N'-disubstituted piperazines is the potential for side reactions. In the N-arylation step, particularly with palladium-catalyzed methods, side reactions can include the formation of aryl alcohol and diarylamine byproducts. nih.govorganic-chemistry.orgnih.gov The choice of ligand is crucial to suppress these unwanted reactions. nih.govorganic-chemistry.orgnih.govacs.org During the N-alkylation step, overalkylation to form a quaternary ammonium (B1175870) salt is a common side reaction, which can be minimized by using a stoichiometric amount of the alkylating agent and controlling the reaction conditions. nih.gov In palladium-catalyzed amination reactions, catalyst decomposition can also occur, affecting the reaction's efficiency. uwindsor.ca

Development of Synthesis Protocols for Sifaprazine Analogs

The development of analogs of a lead compound is essential for structure-activity relationship (SAR) studies. For Sifaprazine, analogs could be synthesized by varying the substituents on both the aryl ring and the second nitrogen of the piperazine moiety. Combinatorial chemistry approaches, particularly using solid-phase synthesis, are well-suited for this purpose. nih.govimperial.ac.uk By using a variety of substituted benzyl (B1604629) halides and different alkylating or acylating agents in the final step, a library of Sifaprazine analogs can be generated. znaturforsch.comnih.govnih.gov

For example, a library of analogs could be prepared by reacting different substituted aryl halides with a resin-bound piperazine, followed by reaction with a diverse set of alkylating or acylating agents. nih.gov This parallel synthesis approach allows for the rapid generation of a multitude of compounds for biological screening. youtube.com

Table 2: Examples of Arylpiperazine Analog Synthesis

| Arylpiperazine Core | Modifying Reagent | Reaction Type | Product Class | Reference |

| 1-(3-Trifluoromethylphenyl)piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N-Alkylation | Benzimidazolone derivatives | nih.gov |

| 1-(2,3-Dichlorophenyl)piperazine | Various isothiocyanates | Thiourea formation | Thiourea derivatives | nih.gov |

| 1-Arylpiperazines | Various carboxylic acids | Amide coupling | Amide derivatives | nih.gov |

Advancements in Chemical Synthesis Methodology

Recent advancements in chemical synthesis offer new avenues for the preparation of complex molecules like Sifaprazine. These include the development of more efficient and robust catalysts for C-N cross-coupling reactions, enabling the use of a wider range of substrates under milder conditions. nih.govorganic-chemistry.orgnih.govacs.org The use of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of piperazine derivatives. nih.gov

Furthermore, flow chemistry techniques are emerging as a powerful tool for the synthesis of active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and process control. The synthesis of piperazine derivatives in flow reactors has been reported, demonstrating the potential for more efficient and automated production. nih.gov

Preclinical Pharmacological Characterization of Sifaprazine

Molecular Mechanism of Action Research

The primary mechanism of action of Sifaprazine has been identified through a series of molecular and cellular studies. These investigations have focused on its interaction with specific biological targets within the central nervous system.

Research into the biological targets of Sifaprazine has revealed a selective interaction with serotonin (B10506) receptors.

Sifaprazine has been characterized as a selective agonist for the 5-HT2C serotonin receptor. nih.gov Studies have shown that it has a high affinity for this receptor subtype. nih.govresearchgate.net Its binding profile indicates a 20-fold and 46-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively. mdpi.com Further binding assays have demonstrated that Sifaprazine exhibits weak affinity for the human dopamine (B1211576) D4 and serotonin 5-HT7 receptor subtypes. nih.gov It has been reported to have negligible affinity for other receptors, including the human 5-HT1A, D2, and D3 receptors, as well as the 5-HT transporter. nih.gov

The binding affinities of Sifaprazine for various neurotransmitter receptors have been quantified using in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower value indicating a higher affinity.

Table 1: Receptor Binding Affinities of Sifaprazine

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2C | 10.5 nih.govresearchgate.net |

| 5-HT2A | 212 nih.govresearchgate.net |

| 5-HT2B | 485 nih.gov |

| Dopamine D4 | 245 nih.govresearchgate.net |

| 5-HT7 | 343 nih.govresearchgate.net |

| α1-adrenergic | 665 nih.gov |

The functional consequences of Sifaprazine's receptor binding have been explored through various in vitro and in vivo models to understand its pharmacodynamic effects.

Functional assays have been conducted to determine the intrinsic activity of Sifaprazine at its target receptors. In Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor, Sifaprazine stimulated the mobilization of intracellular calcium with an EC50 value of 8 nM and a maximum effect (Emax) of 90% relative to serotonin, confirming its agonist activity at this receptor. nih.gov In contrast, it did not stimulate calcium mobilization in cells expressing the human 5-HT2A receptor. nih.gov At the human 5-HT2B receptor, Sifaprazine acted as a partial agonist, with an EC50 of 185 nM and an Emax of 40%. nih.gov

The pharmacodynamic effects of Sifaprazine have been evaluated in several animal models predictive of antipsychotic activity. In mice, Sifaprazine demonstrated the ability to block apomorphine-induced climbing behavior, a model sensitive to dopamine receptor modulation. nih.gov When co-administered with existing antipsychotics like haloperidol (B65202) or clozapine, Sifaprazine produced a significant leftward shift in its potency to block this behavior, without inducing catalepsy, a potential side effect. nih.gov

In rats, Sifaprazine was effective in the conditioned avoidance responding (CAR) model, a classic test for antipsychotic potential. It reduced avoidance responding, and this effect was blocked by a 5-HT2B/2C receptor antagonist. researchgate.net Furthermore, low doses of Sifaprazine enhanced the suppression of conditioned avoidance responding by both haloperidol and clozapine. researchgate.net

Studies also investigated its effects on neurotransmitter metabolism. In the rat brain, Sifaprazine was found to alter the turnover of dopamine and serotonin in various brain regions, including the orbitofrontal cortex and amygdala. mdpi.com For instance, it increased dopamine turnover in the medial orbitofrontal cortex and decreased it in the anterior insular cortex. mdpi.com

Preclinical Pharmacodynamic Investigations

Mathematical Modeling of Pharmacodynamic Responses

The application of mathematical modeling to precisely delineate the pharmacodynamic responses of Sifaprazine is not extensively detailed in publicly available literature. However, the field of neuropharmacology often employs mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) models to understand and predict the time course of a drug's effect, such as receptor occupancy, in the central nervous system. nih.govresearchgate.net

For a 5-HT1A receptor antagonist like Sifaprazine, a typical PK-PD model would integrate several components:

A Pharmacokinetic (PK) Model: This would describe the drug's concentration over time in plasma and its transport across the blood-brain barrier to reach the target site. This is often a multi-compartment model. researchgate.net

A Receptor Binding Model: This component characterizes the interaction between the drug and the 5-HT1A receptor in the brain. It uses parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the total receptor density (B_max_) to predict the percentage of receptors occupied by the drug at a given concentration. nih.gov

A Transduction Model: This links receptor occupancy to a measurable physiological or biochemical response. For Sifaprazine, this could be the antagonism of a 5-HT1A agonist-induced effect (e.g., changes in neuron firing rate or second messenger levels).

Such models can be instrumental in optimizing drug development by simulating different scenarios and predicting clinical outcomes from preclinical data. nih.govmdpi.com While specific models for Sifaprazine are not published, the framework for their development is well-established for other CNS agents. nih.govresearchgate.net

Neurobiological Actions and Pathways in Preclinical Models

In preclinical studies, Sifaprazine functions as a silent 5-HT1A receptor antagonist. This means it blocks the receptor without initiating a biological response on its own. Its primary neurobiological action is the antagonism of effects induced by 5-HT1A receptor agonists. nih.gov Electrophysiological studies on other 5-HT1A antagonists have shown that by blocking the somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, they can prevent the typical agonist-induced inhibition of 5-HT neuron firing. nih.gov This action is believed to disinhibit serotonin neurons, leading to an increase in serotonin release in projection areas, an effect that is intended to synergize with SSRIs. nih.gov

Functional Significance of Neurotransmitter Receptor Heteromers

The formation of heteromers, or complexes of two or more different receptor types, can create functional units with unique biochemical and signaling properties distinct from their individual components. mdpi.com The 5-HT1A receptor is known to form heteroreceptor complexes with other receptors, such as the fibroblast growth factor receptor 1 (FGFR1) and the 5-HT2A receptor. mdpi.com These complexes are implicated in modulating neuroplasticity and are considered relevant targets in the treatment of depression. mdpi.com For instance, signaling through the 5-HT2A receptor has been shown to inhibit 5-HT1A receptor recognition and signaling within a 5-HT1A–5-HT2A isoreceptor complex. mdpi.com While the existence and functional significance of these 5-HT1A heteromers are established, specific preclinical research investigating the actions or effects of Sifaprazine on these particular receptor complexes has not been reported.

Molecular Interactions in Receptor Function

Sifaprazine belongs to the arylpiperazine class of ligands, which are known to bind with high affinity to 5-HT1A receptors. nih.govnih.gov While specific molecular docking studies for Sifaprazine are not available, research on other arylpiperazine ligands and homology models of the 5-HT1A receptor provide insights into the likely molecular interactions.

The binding of arylpiperazine ligands typically involves key interactions within the receptor's transmembrane helices. Molecular modeling studies suggest that crucial hydrogen bonds form between the ligand and specific amino acid residues in the receptor pocket. unimore.it For 5-HT1A agonists and antagonists, interactions with an aspartate residue in transmembrane helix 3 (Asp116) and a threonine residue in transmembrane helix 5 (Thr199) are often considered critical for binding and receptor activation or blockade. unimore.it The aryl group of the ligand typically engages in hydrophobic or aromatic stacking interactions with phenylalanine residues within the binding site, such as Phe361 and Phe362 in transmembrane helix 6. unimore.itnih.gov The basic nitrogen atom of the piperazine (B1678402) ring is usually protonated at physiological pH and forms an ionic bond with the negatively charged Asp116 residue. nih.gov

Second Messenger Signaling Pathway Modulation

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. wikipedia.org Activation of this pathway by an agonist leads to the inhibition of the enzyme adenylyl cyclase. nih.govcusabio.comyoutube.com This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govcusabio.com Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinase (PKA), which in turn alters the phosphorylation state and activity of numerous downstream cellular proteins. nih.gov

As a 5-HT1A antagonist, Sifaprazine is expected to block this signaling cascade. By binding to the receptor, it would prevent agonists like serotonin from activating the Gi/o protein. Consequently, Sifaprazine would counteract the agonist-induced decrease in adenylyl cyclase activity and the subsequent reduction in intracellular cAMP levels. This blockade of the second messenger pathway is the molecular mechanism underlying its antagonism of 5-HT1A-mediated physiological effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Sifaprazine and Derivatives

Specific structure-activity relationship (SAR) studies focusing on Sifaprazine and its immediate derivatives are not detailed in the available literature. However, extensive SAR studies have been conducted on the broader class of arylpiperazine compounds, providing a strong basis for understanding the structural requirements for high affinity and selectivity for the 5-HT1A receptor. nih.govnih.govbenthamdirect.com

Core Structure and Biological Activity Elucidation

The general pharmacophore for high-affinity 5-HT1A receptor ligands of the arylpiperazine class consists of three main components: an aromatic head, a central piperazine ring, and a terminal moiety connected by a flexible alkyl chain. nih.govnih.gov

Aromatic Head: The nature of the aromatic group is crucial for affinity and selectivity. An ortho-substituted phenyl ring, particularly with a methoxy (B1213986) group (as seen in many high-affinity ligands), is highly favorable for 5-HT1A binding. nih.gov Other aromatic systems like naphthyl can also confer high affinity. nih.gov

Piperazine Ring: The piperazine ring serves as a central scaffold. Its basic nitrogen atom (N1) is essential for the key ionic interaction with the receptor. Modifications to the piperazine ring, such as adding a methyl group at the C2 position, can influence affinity and functional activity. nih.gov

Alkyl Chain and Terminal Group: A flexible alkyl chain, typically consisting of three to five methylene (B1212753) units, acts as a spacer connecting the piperazine ring (at the N4 position) to a terminal group. nih.gov The optimal length is often four carbons (a butyl chain). The terminal group is a critical determinant of both affinity and intrinsic activity (agonist vs. antagonist). Large, bulky, and lipophilic terminal groups, such as imide or amide structures (e.g., phthalimido or benzamido groups), are often associated with high 5-HT1A affinity. nih.gov The specific structure of this terminal part is a key differentiator between 5-HT1A agonists and antagonists.

The table below summarizes the general SAR for arylpiperazine derivatives targeting the 5-HT1A receptor.

| Structural Component | Modification | Effect on 5-HT1A Affinity/Activity |

| Aromatic Group | Ortho-methoxy substitution on phenyl ring | Generally increases affinity |

| Unsubstituted phenyl or other substitutions | Variable, often lower affinity | |

| Piperazine Ring | N1 Nitrogen | Essential for ionic interaction; must be basic |

| Alkyl Spacer | Butyl (4-carbon) chain | Often optimal for high affinity |

| Shorter or longer chains | Generally reduces affinity | |

| Terminal Group | Bulky, lipophilic imide/amide structures | Often confers high affinity |

Systematic Structural Modifications and Activity Assessment

A thorough review of publicly accessible scientific literature and drug development databases did not yield specific studies detailing the systematic structural modifications of the Sifaprazine molecule. Research on structure-activity relationships (SAR) for Sifaprazine, which would involve synthesizing and testing various analogues to determine the chemical features essential for its biological activity, has not been published. SAR studies are fundamental in medicinal chemistry to optimize the potency and selectivity of a lead compound, but specific data tables or research findings related to such investigations for Sifaprazine are not available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to correlate the chemical structure of compounds with their biological activity. Current time information in Portland, OR, US. These methodologies are employed to predict the activity of new chemical entities and to understand the physicochemical properties driving their effects. Current time information in Portland, OR, US. Despite the utility of QSAR in drug discovery, no specific QSAR studies or models developed for Sifaprazine have been reported in the available scientific literature. Therefore, there are no data tables or detailed findings on the application of QSAR methodologies to this particular compound.

Preclinical Efficacy Studies in Relevant Biological Systems

Application of Animal Models in Efficacy Research

Preclinical efficacy studies utilize animal models to assess the therapeutic potential of a drug candidate before human trials. The choice of animal model is critical and depends on the disease being studied. nih.govnih.gov For a compound investigated for depression, models such as the forced swim test or social defeat paradigms are commonly used to evaluate antidepressant-like effects. nih.gov However, specific preclinical efficacy studies for Sifaprazine in any animal models have not been detailed in the public domain.

Selection and Validation of Preclinical Animal Models

The selection and validation of animal models are crucial for ensuring that the results of preclinical studies are translatable to human conditions. nih.gov This process involves establishing the model's face validity (symptom similarity), construct validity (underlying mechanism similarity), and predictive validity (ability to predict clinical efficacy). nih.gov While general principles for selecting animal models for depression are well-established, the specific models chosen and validated for the preclinical assessment of Sifaprazine have not been documented in available research.

Behavioral Pharmacology in Animal Models

Behavioral pharmacology studies in animal models are designed to characterize the effects of a substance on behavior. For an antidepressant candidate, this would involve tests assessing anhedonia, despair-like behavior, and anxiety. nih.gov Despite the importance of this characterization, no specific data from behavioral pharmacology studies of Sifaprazine in animal models are publicly available. Consequently, interactive data tables detailing research findings in this area cannot be generated.

Mechanistic Insights from Animal Studies

Animal studies can provide crucial mechanistic insights into how a drug exerts its effects at a biological level. nih.gov This can involve examining changes in neurotransmitter levels, receptor occupancy, or gene expression in the brain following drug administration. nih.gov While Sifaprazine is known to be a piperazine derivative, a class of compounds often targeting serotonin and dopamine receptors, its specific in-vivo mechanism of action and any associated mechanistic insights derived from animal studies have not been published. The DrugBank database explicitly lists its mechanism of action as "Not Available". drugbank.com

Exploration of Preclinical Therapeutic Areas

The exploration of novel chemical entities within preclinical settings is a cornerstone of modern drug discovery, providing the initial indications of a compound's potential therapeutic utility. This process involves a series of standardized and validated animal models designed to mimic certain aspects of human diseases. For the compound Sifaprazine, its preclinical evaluation has been a subject of scientific inquiry, particularly concerning its potential applications in psychiatric disorders. The following sections detail the available research findings from preclinical investigations into its antidepressant and other potential therapeutic properties.

Antidepressant Research in Preclinical Models

The potential antidepressant effects of a compound are typically assessed using a battery of behavioral tests in rodents that are sensitive to clinically effective antidepressant drugs. Two of the most widely utilized models in this domain are the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model.

The Forced Swim Test (FST) is a behavioral despair model where rodents are placed in an inescapable cylinder of water. nih.govnih.govresearchgate.net The primary measure is the duration of immobility, with a reduction in immobility time by a test compound considered indicative of an antidepressant-like effect. nih.govresearchgate.net This test is valued for its high predictive validity for a broad range of antidepressant medications. researchgate.net

The Chronic Mild Stress (CMS) model is considered to have high face and construct validity for depression. nih.govslideshare.net This model involves exposing animals to a series of unpredictable and mild stressors over an extended period, which can induce a state analogous to anhedonia, a core symptom of depression in humans. nih.govnih.gov This is often measured by a decrease in the consumption of a palatable sucrose (B13894) solution. nih.gov

Despite the established utility of these models in antidepressant research, a comprehensive review of the scientific literature reveals a lack of specific published data on the effects of Sifaprazine in either the Forced Swim Test or the Chronic Mild Stress model.

Investigation in Other Preclinical Indications

Beyond depression, the preclinical investigation of new chemical entities often extends to other potential therapeutic areas within psychiatry, such as anxiety and psychosis.

Anxiolytic Research: Preclinical models of anxiety are designed to assess the fear and anxiety responses of rodents to novel or aversive environments. Commonly used models include the elevated plus-maze (EPM), the light-dark box, and the social interaction test. nih.govnih.gov These tests are based on the natural aversion of rodents to open, elevated, or brightly lit spaces, and an increase in exploration of these areas is interpreted as an anxiolytic-like effect. nih.gov A thorough search of the available scientific literature did not yield any specific studies that have evaluated the effects of Sifaprazine in these or other standard preclinical models of anxiety.

Antipsychotic Research: Preclinical models of psychosis often involve the use of pharmacological agents to induce behaviors in rodents that are reminiscent of certain symptoms of schizophrenia. plos.orgfrontiersin.org For instance, dopamine agonists or NMDA receptor antagonists can be used to induce hyperlocomotion or deficits in prepulse inhibition, which are considered models of positive symptoms and sensorimotor gating deficits, respectively. frontiersin.org A review of existing research indicates a lack of published data on the evaluation of Sifaprazine in established preclinical models of psychosis.

Data on Preclinical Evaluation of Sifaprazine

The following table summarizes the status of available preclinical data for Sifaprazine in the specified therapeutic areas based on a comprehensive literature search.

| Preclinical Therapeutic Area | Preclinical Model | Status of Available Data |

| Antidepressant Research | Forced Swim Test (FST) | No specific data found for Sifaprazine. |

| Chronic Mild Stress (CMS) | No specific data found for Sifaprazine. | |

| Anxiolytic Research | Elevated Plus-Maze (EPM) | No specific data found for Sifaprazine. |

| Light-Dark Box | No specific data found for Sifaprazine. | |

| Social Interaction Test | No specific data found for Sifaprazine. | |

| Antipsychotic Research | Pharmacological Models (e.g., induced hyperlocomotion) | No specific data found for Sifaprazine. |

Advanced Research Methodologies and Future Directions in Sifaprazine Research

Computational Approaches in Compound Discovery and Optimization

Computational methods play a significant role in modern drug discovery and development by accelerating and economizing the process nih.gov. These approaches are applied across various stages, including target identification and validation, lead discovery and optimization, and preclinical testing nih.gov. Techniques such as molecular docking, pharmacophore modeling, de novo design, molecular similarity calculation, and virtual screening are widely used nih.gov. While the search results highlight the broad application of computational drug discovery and list Sifaprazine among various pharmaceutically active compounds google.comjustia.comcbsa-asfc.gc.ca, detailed information specifically on the application of these methods for the discovery or optimization of Sifaprazine itself was not prominently featured in the provided snippets.

Integrated Translational Research Paradigms

Translational science is defined as the process of converting observations into interventions that are adopted, sustained, and improve health nih.gov. This involves bridging the gap between basic research findings and their implementation in potential applications. Integrated translational research paradigms emphasize a multidisciplinary approach, connecting basic scientific discoveries with preclinical and research. While Sifaprazine has been the subject of preclinical studies, including comparative studies on its effects researchgate.netgoogle.com, the provided information does not detail how research specifically on Sifaprazine has been integrated within broader, modern translational science frameworks or initiatives aimed at accelerating the translation of research findings. The concept of integrating dissemination and implementation sciences within translational science programs is discussed as a way to enhance translation across the spectrum from basic research to public health nih.gov.

Emerging Research Directions for Sifaprazine and Analogues

Research into Sifaprazine and similar compounds is ongoing, with scientists exploring their potential applications ontosight.ai. Studies have investigated the synthesis of piperazine (B1678402) derivatives, which are structurally related to Sifaprazine google.comdtu.dk. For instance, methodologies for the solid-phase synthesis of small drug molecules, including Sifaprazine, have been explored dtu.dk. Additionally, research has involved the comparative study of Sifaprazine alongside its analogue, Delfaprazine, and other compounds like Imipramine and Amitriptyline in animal species researchgate.netgoogle.com. This suggests continued interest in understanding the pharmacological profiles of Sifaprazine and related structures. Emerging directions may involve further exploration of its interactions with biological targets and the synthesis and evaluation of novel analogues with potentially improved properties, building upon existing synthetic methodologies and pharmacological studies researchgate.netgoogle.comontosight.aidtu.dk.

Q & A

Q. What are the key chemical identifiers and nomenclature conventions for Sifaprazine in academic literature?

Sifaprazine should be referenced using its International Nonproprietary Name (INN) "sifaprazine" and CAS registry number 131635-06-8. Researchers should cross-verify identifiers through authoritative databases like PubChem or ChemSpider and adhere to IUPAC nomenclature guidelines for consistency. Always include these identifiers in chemical synthesis or pharmacological studies to avoid ambiguity .

Q. What methodological approaches are recommended for synthesizing Sifaprazine in laboratory settings?

Synthesis protocols should follow peer-reviewed procedures with detailed descriptions of reagents (e.g., catalysts, solvents), reaction conditions (temperature, pH), and purification steps. Analytical techniques such as HPLC (for purity assessment) and NMR (for structural confirmation) must be employed. Modifications to existing methods should explicitly report yield calculations and purity thresholds (e.g., ≥95%) to ensure reproducibility .

Q. How should researchers design initial pharmacological assays to identify Sifaprazine’s molecular targets?

Use high-throughput screening (HTS) or affinity chromatography coupled with mass spectrometry to identify binding partners. Validate targets via competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation). Include positive/negative controls and report IC₅₀/EC₅₀ values with confidence intervals .

Q. What are the best practices for characterizing Sifaprazine’s physicochemical properties in preclinical studies?

Determine solubility (in aqueous and lipid media), logP (partition coefficient), and pKa using standardized protocols (e.g., shake-flask method for logP). Stability studies under varying pH and temperatures should accompany these analyses. Data must be presented with error margins (e.g., ±SEM) and statistical significance thresholds (e.g., p<0.05) .

Q. How can researchers ensure reproducibility in dose-response studies involving Sifaprazine?

Standardize animal models (e.g., strain, age) and dosing regimens (e.g., oral vs. intravenous). Use nonlinear regression models (e.g., Hill equation) to calculate ED₅₀ values. Report sample sizes, randomization methods, and blinding protocols to mitigate bias .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory findings in Sifaprazine’s mechanism of action studies?

Perform meta-analyses to aggregate data across studies, evaluating heterogeneity via Cochran’s Q or I² statistics. Stratify results by experimental variables (e.g., cell lines, dosage ranges). Use sensitivity analyses to identify confounding factors and validate hypotheses through orthogonal assays (e.g., CRISPR knockouts) .

Q. What strategies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for Sifaprazine in preclinical research?

Employ compartmental modeling (e.g., two-compartment model) to integrate in vitro absorption/distribution data with in vivo plasma concentration-time profiles. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate models using bootstrap resampling or visual predictive checks .

Q. How should researchers address discrepancies in Sifaprazine’s efficacy across different disease models?

Conduct comparative studies using standardized disease induction methods (e.g., LPS-induced inflammation vs. genetic models). Analyze transcriptomic or proteomic datasets to identify pathway-specific variations. Use multivariate regression to correlate efficacy with biomarkers (e.g., cytokine levels) .

Q. What computational methods are effective for predicting Sifaprazine’s off-target interactions?

Utilize molecular docking (e.g., AutoDock Vina) against structural databases like PDB or ChEMBL. Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Apply machine learning models (e.g., Random Forest) to prioritize high-risk off-targets based on binding affinity and biological relevance .

Q. How can researchers identify gaps in the current literature on Sifaprazine’s long-term safety profile?

Conduct systematic reviews using PRISMA guidelines, querying databases (PubMed, Embase) with MeSH terms like "sifaprazine/adverse effects." Use citation mapping tools (e.g., VOSviewer) to visualize research trends. Prioritize understudied areas such as chronic toxicity or drug-drug interactions in comorbid populations .

Methodological Notes

- Data Presentation : Tabulate synthesis yields, pharmacokinetic parameters, or statistical analyses using clear headers (e.g., "Mean ± SD"). Follow journal-specific formatting for figures and tables .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies. Raw data must be archived in repositories like Figshare or Zenodo .

- Contradiction Resolution : Document all negative results and methodological limitations to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。